molecular formula C23H19N3O3 B4193399 3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE

3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE

Cat. No.: B4193399
M. Wt: 385.4 g/mol
InChI Key: OMTRHUGISNTLCA-UHFFFAOYSA-N
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Description

3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated . Another approach includes the condensation of isatin with o-phenylenediamine under acidic conditions, followed by cyclization to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation to accelerate the reaction rates and improve yields. The use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and quinazolines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the binding function 3 (BF3) site of the androgen receptor, which is a therapeutic target in prostate cancer . The compound’s structure allows it to fit into specific binding sites, blocking the activity of the target protein and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(2-phenoxyethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3'-(2-phenoxyethyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-21-17-10-4-6-12-19(17)25-23(18-11-5-7-13-20(18)24-22(23)28)26(21)14-15-29-16-8-2-1-3-9-16/h1-13,25H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTRHUGISNTLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 2
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 3
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 4
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 5
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 6
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE

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